

Standard Operating Procedure for Chlorophyll c Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: chlorophyll c

Cat. No.: B1171883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll c is a key accessory photosynthetic pigment found in many marine algae, including diatoms, dinoflagellates, and brown algae.^{[1][2][3]} Unlike chlorophyll a and b, which are prevalent in terrestrial plants, **chlorophyll c** plays a crucial role in aquatic photosynthesis by absorbing light in the blue-green region of the spectrum and transferring this energy to chlorophyll a.^{[1][2][4]} This standard operating procedure (SOP) provides detailed methodologies for the extraction and quantification of **chlorophyll c**, essential for research in marine biology, ecology, and drug discovery from marine sources.

This document outlines two primary methods for **chlorophyll c** analysis: spectrophotometry, for rapid quantification of total **chlorophyll c**, and High-Performance Liquid Chromatography (HPLC), for the separation and quantification of different **chlorophyll c** variants (c1, c2, c3).^[5] ^[6]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical to prevent pigment degradation. All procedures should be performed in subdued light to minimize photodegradation.^{[7][8][9]}

Materials:

- Glass fiber filters (e.g., Whatman GF/F)
- Filtration apparatus with a vacuum pump
- Cryotubes or other appropriate storage vials
- Forceps
- Liquid nitrogen or a -80°C freezer for storage

Procedure:

- Collect water samples containing phytoplankton or harvest algal cultures. The volume will depend on the cell density.
- Filter the sample through a glass fiber filter under low vacuum pressure (≤ 5 mm Hg) to avoid cell lysis.[\[10\]](#)
- Once filtration is complete, fold the filter in half with the sample side inwards.
- Using forceps, place the filter into a labeled cryotube.
- Immediately freeze the sample in liquid nitrogen or store it at -80°C until extraction.[\[11\]](#)
Storage at -20°C is acceptable for short periods (up to one week).[\[12\]](#)

Pigment Extraction

The choice of solvent is crucial for efficient pigment extraction. Acetone (90% or 100%) is a widely used and effective solvent for chlorophyll extraction from marine phytoplankton.[\[10\]](#)[\[13\]](#)

Materials:

- 90% Acetone (v/v in water), HPLC grade
- Mortar and pestle or a tissue homogenizer
- Centrifuge tubes (15 mL)
- Centrifuge

- Volumetric flasks
- Syringe filters (0.22 µm, PTFE) for HPLC analysis

Procedure:

- Place the frozen filter in a pre-chilled mortar or a homogenizer tube.
- Add a small volume (e.g., 3-5 mL) of 90% acetone.
- Grind the filter thoroughly until the tissue is completely disintegrated and the solvent is intensely colored.[\[14\]](#)
- Transfer the extract to a centrifuge tube. Rinse the mortar/homogenizer with additional 90% acetone and add it to the centrifuge tube.
- Bring the final volume to a known amount (e.g., 10 mL) with 90% acetone.
- Store the extract in the dark at 4°C for at least 18 hours to ensure complete extraction.[\[10\]](#)
- Centrifuge the extract at approximately 3000 x g for 10 minutes to pellet the filter debris and cell fragments.[\[7\]](#)
- Carefully transfer the supernatant to a clean volumetric flask. This supernatant is ready for spectrophotometric analysis.
- For HPLC analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Spectrophotometric Analysis

This method provides a rapid estimation of total **chlorophyll c** concentration. It is based on the specific absorption of light by chlorophylls at different wavelengths. The equations developed by Jeffrey and Humphrey (1975) are recommended for the determination of chlorophylls a, b, and c.[\[12\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Instrumentation:

- UV-Vis Spectrophotometer with a 1 cm path length cuvette.

Procedure:

- Set the spectrophotometer to read absorbances at 750 nm, 663 nm, 647 nm, and 630 nm.
- Use 90% acetone as a blank to zero the spectrophotometer.
- Measure the absorbance of the pigment extract at the four specified wavelengths. The reading at 750 nm is used to correct for turbidity.
- Subtract the absorbance at 750 nm from the readings at 663 nm, 647 nm, and 630 nm.
- Calculate the concentration of **chlorophyll c** (and other chlorophylls) using the Jeffrey and Humphrey (1975) equations.

Data Presentation: Spectrophotometric Equations

Pigment	Equation (for 90% Acetone)
Chlorophyll a (µg/mL)	$Ca = 11.43 * (A663 - A750) - 0.64 * (A630 - A750)$
Chlorophyll b (µg/mL)	$Cb = 20.7 * (A647 - A750) - 4.34 * (A663 - A750)$
Chlorophyll c (c1 + c2) (µg/mL)	$Cc = 24.52 * (A630 - A750) - 1.67 * (A663 - A750) - 7.6 * (A647 - A750)$

Note: A663, A647, A630, and A750 are the absorbances at the respective wavelengths after correction for the blank.

The final concentration in the original sample can be calculated as follows:

$$\text{Chlorophyll concentration (µg/L)} = (C_{\text{solvent}} * v) / V$$

Where:

- C_{solvent} = Concentration in the solvent (µg/mL)

- v = Volume of the solvent extract (mL)
- V = Volume of the water sample filtered (L)

High-Performance Liquid Chromatography (HPLC) Analysis

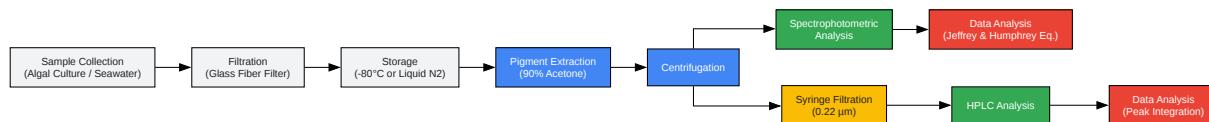
HPLC is the preferred method for separating and quantifying different **chlorophyll c** forms (c1, c2, c3) and other pigments.[\[5\]](#)[\[6\]](#)[\[11\]](#) A reversed-phase C18 column is commonly used for this purpose.[\[5\]](#)

Instrumentation and Conditions:

- HPLC system with a photodiode array (PDA) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 μ m particle size).[\[11\]](#)
- Mobile phase: A gradient of solvents is typically used. A common system involves a mixture of methanol, ammonium acetate buffer, and ethyl acetate.[\[19\]](#)
- Flow rate: 1 mL/min.[\[11\]](#)
- Injection volume: 100 μ L.[\[11\]](#)
- Detection wavelength: 440-450 nm for **chlorophyll c**.[\[2\]](#)[\[4\]](#)

Procedure:

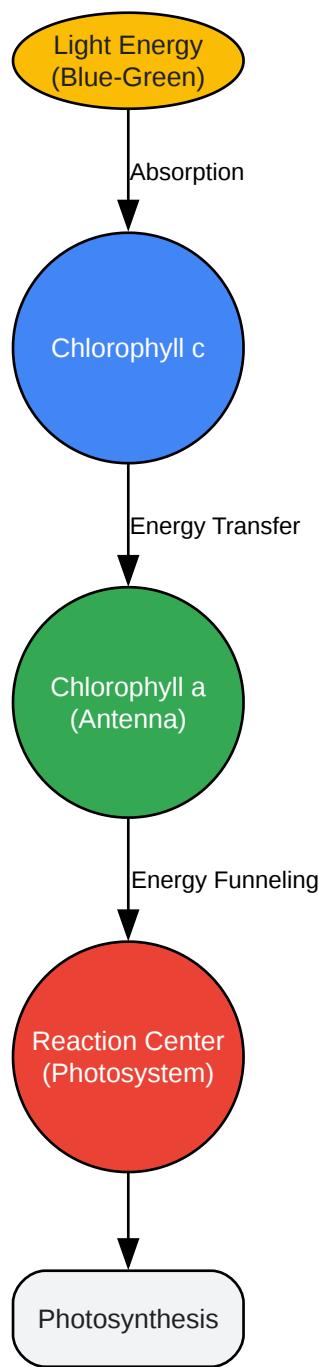
- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the filtered pigment extract.
- Run the gradient program to separate the pigments.
- Identify **chlorophyll c** peaks based on their retention times and absorption spectra compared to known standards.


- Quantify the concentration of each **chlorophyll c** variant by integrating the peak area and comparing it to a calibration curve generated with pure standards.

Data Presentation: Absorption Maxima of **Chlorophyll c** Variants

Chlorophyll Variant	Absorption Maxima in Acetone (nm)	Absorption Maxima in Diethyl Ether (nm)
Chlorophyll c1	~447, 579, 629[1]	~444, 577, 626[1]
Chlorophyll c2	~450, 581, 629[1]	~447, 580, 627[1]
Chlorophyll c3	~452, 585, 627[1]	~452, 585, 625[1]

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **Chlorophyll c** Analysis.

Energy Transfer Pathway in Photosynthesis

[Click to download full resolution via product page](#)

Caption: Role of **Chlorophyll c** in Photosynthetic Energy Transfer.

Quality Control and Troubleshooting

- Pigment Degradation: Work in dim light and keep samples and extracts cold and dark to prevent degradation. The formation of pheophytins (magnesium-free chlorophylls) can be

minimized by adding a neutralizing agent like magnesium carbonate during extraction if samples are acidic.[8][9]

- Incomplete Extraction: Ensure thorough grinding or homogenization of the filter. If the pellet after centrifugation is still green, re-extract it with fresh solvent.
- Spectrophotometer Readings: Ensure the absorbance readings are within the linear range of the instrument (typically 0.1-1.0). Dilute the extract with 90% acetone if the absorbance is too high.
- HPLC Peak Identification: Use certified standards to confirm the retention times and spectral characteristics of **chlorophyll c** variants.

By following this standardized procedure, researchers can obtain accurate and reproducible measurements of **chlorophyll c**, contributing to a better understanding of marine ecosystems and the potential for novel discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. Analysis of Chlorophyll-c, Chlorophyll-c Content of Biomass, Chlorophyll-c Content of Seaweed, Chlorophyll-c Content of Algae, Chlorophyll-c Content of Plants - Celignis Biomass Analysis Laboratory [celignis.com]
- 3. biologyonline.com [biologyonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]
- 9. open.alberta.ca [open.alberta.ca]
- 10. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 11. Field & Laboratory Protocols: Chapter 13 [hahaha.soest.hawaii.edu]
- 12. participants.wepal.nl [participants.wepal.nl]
- 13. tandfonline.com [tandfonline.com]
- 14. prometheusprotocols.net [prometheusprotocols.net]
- 15. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 16. Jeffrey, S. and Humphrey, G. (1975) New Spectrophotometric Equations for Determining Chlorophylls a, b, c1 and c2 in Higher Plants, Algae and Natural Phytoplankton. Biochem Physiol Pflanzen, 167, 191-194. - References - Scientific Research Publishing [scirp.org]
- 17. robtheoceanographer.com [robtheoceanographer.com]
- 18. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton | Semantic Scholar [semanticscholar.org]
- 19. int-res.com [int-res.com]
- To cite this document: BenchChem. [Standard Operating Procedure for Chlorophyll c Analysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171883#developing-a-standard-operating-procedure-for-chlorophyll-c-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com